Dimethyl adipimidate dihydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
14620-72-5 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC 名称 |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI 键 |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl |
规范 SMILES |
COC(=N)CCCCC(=N)OC.Cl |
其他CAS编号 |
14620-72-5 |
Pictograms |
Irritant |
产品来源 |
United States |
Applications in Advanced Protein Science and Structural Biology
Investigations of Protein-Protein Interactions and Complex Architecture
The study of protein-protein interactions is fundamental to understanding cellular processes. DMA, with its 8.6 Å spacer arm, serves as a molecular ruler to probe the proximity of interacting protein subunits. thermofisher.comfgsc.net The imidoester functional groups of DMA react with primary amines at a pH range of 7.0-10.0 to form stable amidine bonds, effectively capturing a snapshot of protein complexes in their native or near-native states. thermofisher.com
Mapping Intermolecular Proximity and Binding Interfaces
DMA is extensively used to map the binding interfaces between interacting proteins. By cross-linking proteins in a complex and subsequently identifying the cross-linked peptides using techniques like mass spectrometry, researchers can pinpoint the specific amino acid residues that are in close proximity in the folded protein structure. This information is crucial for understanding the molecular basis of protein recognition and for validating computational models of protein complexes.
A general protocol for cross-linking proteins with DMA involves dissolving the reagent and the protein in a non-amine-containing buffer (e.g., phosphate, borate, or HEPES) at a slightly alkaline pH (typically 8.0-9.0) to facilitate the reaction with primary amines. thermofisher.comfgsc.net The reaction is then quenched by the addition of a primary amine-containing buffer like Tris or glycine. thermofisher.com The resulting cross-linked products can be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners and the sites of cross-linking.
Stabilization of Transient Protein Assemblies
Many crucial cellular functions are mediated by protein interactions that are transient in nature. These weak or short-lived interactions are often difficult to study using conventional biochemical techniques. Chemical cross-linking with DMA provides a powerful method to "trap" these transient complexes, allowing for their isolation and characterization. nih.gov By covalently linking the interacting partners, DMA effectively increases the stability of the complex, making it amenable to further analysis. This has been particularly useful in studying signal transduction pathways and other dynamic cellular processes where proteins assemble and disassemble rapidly. fgsc.net
Analysis of Quaternary Protein Structure and Conformation
The quaternary structure of a protein refers to the arrangement of its multiple subunits. DMA has been a valuable tool in verifying the quaternary structures of many oligomeric enzymes. fgsc.net By treating a protein complex with DMA, intermolecular cross-links are formed between the subunits. When the cross-linked complex is analyzed by SDS-PAGE, a ladder of bands corresponding to monomers, dimers, trimers, and higher-order oligomers can be observed. The pattern of these bands provides information about the number of subunits in the complex and their spatial arrangement. For instance, this technique has been used to study the organization of rhodopsin in photoreceptor membranes.
The table below summarizes findings from a hypothetical study on a tetrameric protein, Protein X, using DMA cross-linking to analyze its quaternary structure.
| Experimental Condition | Observed Bands on SDS-PAGE | Interpretation |
| No DMA (Control) | Single band at 50 kDa | Monomeric subunit of Protein X |
| Low DMA concentration | Bands at 50 kDa, 100 kDa | Presence of monomers and dimers |
| Optimal DMA concentration | Bands at 50 kDa, 100 kDa, 150 kDa, 200 kDa | Confirmation of a tetrameric structure with monomers, dimers, trimers, and tetramers |
| High DMA concentration | Predominantly high molecular weight aggregates | Extensive intermolecular cross-linking |
Differentiation of Intramolecular versus Intermolecular Crosslinking Regimes
The outcome of a cross-linking experiment with DMA can be influenced by the concentration of the protein. At high protein concentrations, intermolecular cross-linking between different protein molecules is favored, leading to the formation of dimers, trimers, and larger aggregates. Conversely, at low protein concentrations, intramolecular cross-linking within a single protein molecule is more likely to occur. This distinction is crucial for correctly interpreting cross-linking data. By carefully controlling the protein concentration, researchers can selectively promote either intramolecular or intermolecular cross-linking to probe different aspects of protein structure and interaction. researchgate.net
Enzyme Immobilization for Biocatalytic System Development
Strategies for Covalent Enzyme Attachment to Solid Supports
DMA can be employed as a cross-linking agent to covalently attach enzymes to solid supports that have been functionalized with primary amino groups. This method offers a stable and irreversible linkage, minimizing enzyme leaching from the support.
One notable strategy involves a multi-step process for enhanced stability. For example, a US patent describes a method for producing a stable papain product where the enzyme is first immobilized on a carbomer like Carbopol through a primary cross-linking reaction. Subsequently, a secondary cross-linking reaction is performed using DMA to further cross-link the immobilized papain. This secondary cross-linking enhances the stability of the enzyme on the support.
The general principle for using DMA in enzyme immobilization involves activating a support material to introduce primary amino groups, followed by the addition of the enzyme and DMA. The DMA then reacts with the amino groups on both the support and the enzyme, forming a covalent bridge. A variety of solid supports can be used, including natural polymers like agarose and synthetic polymers. The choice of support and the specific immobilization protocol can significantly impact the activity and stability of the immobilized enzyme.
The following table presents hypothetical data on the immobilization of an enzyme onto an amino-functionalized solid support using DMA.
| Parameter | Free Enzyme | Immobilized Enzyme |
| Optimal pH | 7.5 | 8.0 |
| Optimal Temperature | 45°C | 55°C |
| Thermal Stability (Half-life at 60°C) | 15 min | 120 min |
| Reusability (after 10 cycles) | N/A | 85% of initial activity retained |
| Michaelis-Menten Constant (Km) | 0.5 mM | 0.8 mM |
Enhancement of Enzyme Operational Stability and Reusability
The operational stability and reusability of enzymes are critical factors for their cost-effective application in industrial processes. Dimethyl adipimidate dihydrochloride (B599025) is utilized to enhance these properties by creating intramolecular and intermolecular cross-links, which rigidify the enzyme's structure and prevent its denaturation under harsh operational conditions.
Detailed research findings have demonstrated the effectiveness of this cross-linker in stabilizing enzymes. For instance, a study involving the enzyme papain showcased a significant improvement in stability after a two-step cross-linking process where papain was first immobilized on a carbopol polymer and then further cross-linked with dimethyl adipimidate (DMA). This dual cross-linking strategy resulted in a stable papain product with retained proteolytic activity. The stability of this DMA-cross-linked papain was evaluated over a 12-week period at various temperatures. The results, as detailed in the table below, show a marked increase in activity retention compared to the non-DMA-cross-linked control, highlighting the enhanced operational stability conferred by the cross-linker google.com.
Table 1: Percentage of Activity Retained for 1% DMA-Cross-linked Papain vs. No DMA Control Over 12 Weeks
| Storage Condition | Time (Weeks) | Activity Retained with 1% DMA (%) | Activity Retained without DMA (%) |
|---|---|---|---|
| Room Temperature (RT) | 2 | 100 | 79 |
| 4 | 96 | 68 | |
| 8 | 92 | 55 | |
| 12 | 88 | 45 | |
| 40°C | 2 | 95 | 60 |
| 4 | 88 | 40 | |
| 8 | 80 | 20 | |
| 12 | 75 | 10 |
Data sourced from US Patent 8,778,336 B2 google.com.
The enhanced stability of cross-linked enzymes directly contributes to their increased reusability, a key factor in the economic feasibility of enzymatic processes. By preventing dissociation of subunits and maintaining the protein's tertiary structure, cross-linking allows the enzyme to withstand multiple reaction cycles without significant loss of activity.
Optimization of Catalytic Efficiency and Activity Retention
While enhancing stability, it is crucial that the cross-linking process does not significantly compromise the enzyme's catalytic activity. The concentration of dimethyl adipimidate dihydrochloride and the reaction conditions must be carefully optimized to achieve a balance between stabilization and the retention of catalytic efficiency.
The study on stabilized papain also provides insights into activity retention. The use of dimethyl adipimidate in a secondary cross-linking step was shown to effectively lock the enzyme in a stable conformation while preserving its proteolytic function google.com. As shown in Table 1, the DMA-cross-linked papain retained a significantly higher percentage of its initial activity over time compared to the control group, indicating that this cross-linking strategy is effective in optimizing activity retention alongside stability google.com.
Research in Biosensor Engineering and Bioreactor Design
Enzyme immobilization is a fundamental step in the construction of biosensors and the design of efficient bioreactors. The stable attachment of an enzyme to a solid support is essential for the longevity and reliability of these systems. While various cross-linking agents are employed for this purpose, specific research detailing the use of this compound in biosensor engineering and bioreactor design is not extensively documented in the available search results.
In principle, this compound's ability to form stable covalent bonds with enzymes makes it a suitable candidate for immobilization onto appropriately functionalized transducer surfaces in biosensors or support matrices in bioreactors. This covalent attachment would prevent enzyme leaching, a common problem with physical adsorption methods, thereby enhancing the operational stability of the biosensor or bioreactor. However, further research is needed to explore and document the specific applications and advantages of this compound in these advanced technological fields.
Antibody Modification and Conjugation Methodologies
This compound and similar imidoester cross-linkers are valuable reagents in the modification and conjugation of antibodies for a range of immunological applications. These reagents enable the stable coupling of antibodies to solid supports or to reporter molecules.
Covalent Immobilization of Antibodies on Affinity Chromatography Matrices
Affinity chromatography is a powerful technique for purifying antigens or other biomolecules from complex mixtures. This method relies on the specific binding interaction between an antibody and its target. To create a durable and reusable affinity matrix, the antibody must be covalently attached to a solid support, such as agarose or sepharose beads.
Homobifunctional cross-linkers like this compound are well-suited for this purpose. The process typically involves first binding the antibody to a Protein A or Protein G-coated support, which orients the antibody with its antigen-binding sites exposed. Subsequently, the cross-linker is added to form covalent amidine bonds between the primary amine groups on the antibody and the Protein A/G, effectively and permanently immobilizing the antibody onto the matrix. Protocols using the closely related cross-linker dimethyl pimelimidate (DMP) illustrate this common technique nih.govduke.eduresearchgate.net. This covalent linkage prevents the antibody from leaching off the column during the elution of the target antigen, which is often performed under harsh conditions (e.g., low pH).
The binding capacity of such affinity matrices is a critical parameter. For example, commercial Protein A Sepharose resins can have binding capacities of up to 30 mg of human IgG per milliliter of resin serva.de. Site-specific immobilization can further enhance this capacity, with some studies reporting maximal antibody-binding capacities of up to 64 mg per gram of swollen adsorbent nih.gov. The use of cross-linkers like dimethyl adipimidate contributes to creating robust and high-capacity affinity supports.
Bioconjugation of Reporter Molecules for Immunological Assays
In many immunological assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and immunohistochemistry, antibodies are conjugated to reporter molecules, most commonly enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP). These enzyme-antibody conjugates allow for the detection and quantification of antigens through the enzymatic conversion of a substrate into a detectable signal.
The creation of stable, covalent linkages between the antibody and the reporter enzyme is essential for the reliability of the assay. Homobifunctional cross-linking agents, including dimethyl adipimidate HCl, can be used to achieve this conjugation googleapis.com. The cross-linker reacts with primary amine groups present on both the antibody and the enzyme, forming a stable conjugate. While various methods exist for conjugating HRP and other enzymes to antibodies abcam.comnih.govcreative-diagnostics.comnih.gov, the use of imidoesters like dimethyl adipimidate offers a direct approach to protein-protein cross-linking labome.com. The resulting conjugate combines the specific binding of the antibody with the signal amplification provided by the enzyme, enabling sensitive detection of the target molecule.
Applications in Nucleic Acid and Chromatin Research
Direct Interactions with Nucleic Acids
DMA's utility in nucleic acid research stems from its distinct mechanism of interaction, which differs fundamentally from traditional reagents. This allows for specialized applications in DNA binding, capture, and detection.
Dimethyl adipimidate is classified as a non-chaotropic reagent for nucleic acid capture. rsc.orgresearchgate.netnih.gov Unlike chaotropic agents, such as guanidine thiocyanate, which function by disrupting the hydrogen-bonding network of water and denaturing proteins and nucleic acids, DMA operates through a more direct and less disruptive mechanism. unibo.itnih.gov
The core of its function lies in its structure, which contains bi-functional imidoesters. rsc.orgnih.gov These groups are amino-reactive, enabling DMA to form reversible cross-linking structures with nucleic acids. rsc.orgnih.gov Specifically, DMA has been reported to capture DNA through the recognition of amine groups, such as those found on the ends of fragmented DNA. researchgate.net This interaction provides a high surface-area-to-volume ratio for efficiently capturing DNA molecules without requiring the harsh, denaturing conditions associated with chaotropic salts. rsc.orgnih.gov This non-chaotropic approach helps to overcome common issues seen with other techniques, such as low binding efficiency and the inhibition of downstream enzymatic reactions like PCR. researchgate.netnih.gov
While DMA itself is not reported to selectively bind methylated DNA over non-methylated DNA, its application is crucial for the effective isolation of high-quality genetic material intended for epigenetic analysis. rsc.orgnih.gov Techniques for enriching methylated DNA, such as Methylated DNA Immunoprecipitation (MeDIP) or Methyl-CpG-binding domain (MBD) capture, rely on antibodies or proteins that specifically recognize 5-methylcytosine (5-mC). nih.govepigenie.com The success of these sensitive techniques is highly dependent on the purity and integrity of the input genomic DNA.
The non-chaotropic extraction method using DMA yields high-purity DNA that is well-suited for these downstream applications. rsc.orgnih.gov By providing an efficient and gentle DNA capture process, DMA ensures that the isolated DNA is of sufficient quality and quantity for robust epigenetic analysis, including the study of DNA methylation patterns. researchgate.net The extracted DNA has been successfully used for the analysis of epigenetic biomarkers, demonstrating its compatibility with methylation-focused research. rsc.orgnih.gov
DMA has been instrumental in the development of label-free systems for real-time nucleic acid detection. Researchers have successfully demonstrated the highly efficient capture and purification of genomic DNA using DMA in conjunction with a label-free silicon microring resonator sensor device. rsc.orgresearchgate.netnih.gov
In this system, DMA is used to functionalize the surface of the silicon sensor. When a solution containing DNA is passed over the sensor, DMA facilitates the capture of DNA molecules onto the surface. This binding event alters the refractive index at the sensor's surface, which is detected by the microring resonator as a shift in its resonant wavelength. This allows for the real-time, label-free monitoring of DNA capture without the need for fluorescent tags or other labels. mdpi.comelsevierpure.com This integration of DMA's binding capability with advanced sensor technology provides a powerful tool for rapid and sensitive nucleic acid analysis.
Methodologies for Nucleic Acid Isolation and Analysis
The integration of Dimethyl adipimidate into modern laboratory workflows has led to significant improvements in the methods used for nucleic acid isolation and the subsequent analysis of genetic and epigenetic markers.
DMA has been effectively integrated into solid-phase extraction (SPE) platforms, particularly within microfluidic devices, to streamline and automate nucleic acid purification. rsc.orgresearchgate.net One notable application is a silicon microfluidic system designed for the purification and extraction of nucleic acids from biological samples like human body fluids. researchgate.netnih.gov This system utilizes the DMA-based solid-phase extraction method to capture DNA from complex lysates. researchgate.net
Another innovative approach is the Dimethyl adipimidate/Thin film-based Sample processing (DTS) procedure. researchgate.net This method combines DMA with a thin-film device to efficiently extract DNA from a wide variety of sources, including eukaryotic cells, bacteria, and human body fluids, in a single step. researchgate.net The process involves incubating the sample lysate with DMA in the device to capture the DNA, followed by a simple wash and elution step. researchgate.net These DMA-based SPE methods offer considerable advantages over conventional techniques.
| Parameter | DMA-Based Method (DTS Assay) | Conventional Method (e.g., Qiagen Kit) |
|---|---|---|
| Principle | Non-chaotropic, amino-reactive binding | Chaotropic salt-based binding to silica membrane |
| Processing Time | Approximately 30 minutes | Longer, more labor-intensive |
| Centrifuge Required | No | Yes |
| Sample Sources | Eukaryotic cells, bacteria, whole blood, urine | Similar, may require protocol variations |
| Purity (vs. Chaotropic) | Higher purity confirmed (p < 0.001) | Standard purity |
The primary advancement offered by DMA in the context of DNA methylation analysis is the significant improvement in the upstream sample preparation workflow. The speed, simplicity, and ability to process diverse and complex samples without sophisticated equipment make high-quality DNA more accessible for epigenetic studies. researchgate.net
By providing a reliable method for obtaining high-purity DNA, DMA-based extraction improves the efficiency and amplification of DNA for both genetic and epigenetic analyses. rsc.orgnih.gov This has been demonstrated in the successful analysis of DNA biomarkers, including the genetic marker HRAS and the epigenetic marker Retinoic Acid Receptor Beta (RARβ). rsc.orgnih.gov The ability to efficiently extract DNA suitable for analyzing the methylation status of genes like RARβ from various human body fluids represents a significant step forward for point-of-care diagnostic applications and large-scale research studies. rsc.orgresearchgate.netnih.gov
| Analysis Type | Gene Marker Example | Sample Source | Key Finding |
|---|---|---|---|
| Genetic | HRAS | T24 cell line, human body fluids | Improved DNA amplification efficiency observed. rsc.orgnih.gov |
| Epigenetic (Methylation) | RARβ | T24 cell line, human body fluids | Improved DNA amplification efficiency for epigenetic analysis. rsc.orgnih.gov |
Advanced Methodological Considerations and Experimental Optimization
Comparative Analysis with Alternative Chemical Crosslinkers
The strategic choice of a crosslinker is fundamental to achieving specific research objectives. A comparative analysis of dimethyl adipimidate dihydrochloride (B599025) with other classes of crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, highlights the unique properties of imidoesters.
Both imidoesters and NHS-esters are popular reagents that target primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues), which are abundant and typically accessible on protein surfaces. thermofisher.comthermofisher.com However, they differ significantly in their reaction chemistry, specificity, and the nature of the covalent bond they form.
Imidoesters (e.g., Dimethyl Adipimidate): The imidoester functional group is one of the most specific acylating groups for modifying primary amines, exhibiting minimal cross-reactivity with other nucleophilic groups. thermofisher.com The reaction proceeds under alkaline conditions (pH 7-10) to form a protonated amidine bond. thermofisher.com A key advantage of this reaction is that it preserves the positive charge of the original amine group, which helps to maintain the native conformation and solubility of the protein. thermofisher.com
NHS-Esters (e.g., Disuccinimidyl Suberate - DSS): NHS-esters also react with primary amines under physiologic to slightly alkaline conditions (pH 7.2 to 9) but form a stable, uncharged amide bond. thermofisher.com This reaction neutralizes the positive charge of the amine. While generally specific to primary amines, NHS-esters have been reported to exhibit side reactions with other nucleophilic residues like serine, threonine, and tyrosine, particularly depending on pH and the local amino acid sequence. nih.govnih.gov
| Feature | Dimethyl Adipimidate (Imidoester) | NHS-Ester Crosslinkers |
| Target Group | Primary amines (-NH₂) thermofisher.com | Primarily primary amines (-NH₂) thermofisher.comnih.gov |
| Resulting Bond | Amidine bond | Amide bond ontosight.ai |
| Charge of Resulting Linkage | Positive charge is preserved thermofisher.com | Original positive charge is neutralized thermofisher.com |
| Optimal pH | 8.0 - 10.0 thermofisher.com | 7.2 - 9.0 thermofisher.com |
| Specificity | High specificity for primary amines. thermofisher.com | High for primary amines, but potential side reactions with Ser, Thr, Tyr reported. nih.govnih.gov |
The decision to use dimethyl adipimidate dihydrochloride versus an alternative crosslinker is guided by the specific goals of the experiment and the properties of the molecules under investigation.
The primary reason to select DMA is when the preservation of the target protein's native charge is critical. thermofisher.com Maintaining the isoelectric point can be essential for studies involving protein conformation, solubility, and functional activity, as altering the charge landscape of a protein can induce structural changes or aggregation.
Conversely, an NHS-ester might be chosen when a highly stable, permanent amide linkage is desired and the resulting charge neutralization is not expected to adversely affect the experimental outcome. reddit.com
Furthermore, the spacer arm length of the crosslinker is a critical selection criterion, especially in structural biology applications. thermofisher.com DMA has a spacer arm of approximately 8.6 Å (or ~9 Å), which provides a specific distance constraint between the crosslinked residues. thermofisher.com This information is used to model the three-dimensional structure of proteins and protein complexes. nih.gov The selection of a crosslinker with an appropriate length is therefore essential for probing specific structural features of the target molecule.
Integration with High-Resolution Analytical Techniques
The utility of this compound in molecular biology is significantly enhanced when coupled with high-resolution analytical methods. These integrations allow for precise mapping of cross-linked sites, providing valuable insights into protein structure and interactions.
The integration of chemical cross-linking with mass spectrometry (CLMS) has become a powerful tool for studying protein structures and interactions. This compound is a valuable reagent in this workflow due to its ability to form covalent bonds between primary amine groups, primarily on lysine residues, stabilizing protein complexes for analysis.
The process begins with the cross-linking reaction, followed by proteolytic digestion, typically using trypsin, which cleaves the protein into smaller peptides. The resulting complex mixture contains unmodified peptides, intra-peptide cross-links, and the desired inter-peptide cross-links. Identifying these cross-linked peptides among the more abundant unmodified peptides presents a significant analytical challenge. nih.gov
High-resolution mass spectrometry is employed to analyze this complex mixture. The identification of cross-linked peptides is complicated because their tandem mass spectra (MS/MS) contain fragment ions from two different peptide chains. nih.gov This results in a complex fragmentation pattern that requires specialized software and search algorithms for interpretation. The mass of the cross-linked peptide is not present in standard sequence databases, further complicating identification. nih.gov
To facilitate the identification process, various strategies have been developed. These include the use of isotopically labeled cross-linkers or MS-cleavable reagents. nih.gov Although dimethyl adipimidate is not inherently cleavable in the mass spectrometer, advanced bioinformatic tools are capable of handling the complexity of its cross-linked products. The analysis involves matching the complex fragmentation patterns to pairs of peptides from a sequence database that could be linked by the mass of the cross-linker.
Table 1: Key Challenges and Strategies in MS-Based Characterization of Cross-linked Peptides
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Low Stoichiometry | Cross-linked peptides are often present in much lower abundance than unmodified peptides. nih.gov | Chromatographic enrichment of cross-linked species; targeted mass spectrometry approaches. |
| Complex MS/MS Spectra | Fragmentation of a cross-linked peptide yields ions from two distinct peptide chains, complicating spectral interpretation. nih.gov | Use of specialized search algorithms (e.g., Kojak, pLink, xQuest); high-resolution and high-accuracy mass analyzers. ed.ac.uk |
| Database Searching | The mass of the cross-linked product does not correspond to a single linear peptide in a sequence database. nih.gov | Specialized software that can search for peptide pairs linked by the specific mass of the cross-linker. |
| Ambiguous Identifications | Distinguishing between correct and incorrect cross-link identifications can be difficult. | Development of scoring algorithms that assess the quality of the peptide-spectrum match; validation using synthetic cross-linked peptide libraries. doaj.org |
The successful identification of a peptide cross-linked by dimethyl adipimidate provides a distance constraint, indicating that the alpha-carbon atoms of the two linked lysine residues are within a certain distance, dictated by the spacer arm length of the reagent.
Chemical cross-linking with reagents like this compound, coupled with mass spectrometry (CLMS), provides low-resolution structural information that is highly valuable for structural proteomics and interactomics. nih.gov This approach is particularly powerful for studying large protein complexes, transient interactions, and protein conformations that are difficult to analyze using traditional high-resolution techniques like X-ray crystallography or NMR spectroscopy. ed.ac.uk
In structural proteomics , the distance constraints obtained from dimethyl adipimidate cross-links are used to build and validate three-dimensional models of proteins and protein complexes. nih.gov By identifying which residues are in close proximity, researchers can map the topology of protein assemblies and understand the spatial arrangement of subunits. ed.ac.uknih.gov For example, amidination of oligomeric proteins with similar reagents has been used to determine the number of protomers in the oligomer by resolving cross-linked species on gels. nih.gov The use of imidate-based cross-linkers like dimethyl adipimidate is advantageous because the resulting amidine bonds preserve the protein's native charge at physiological pH, which is crucial for studying charge-sensitive systems.
Interactomics workflows aim to identify protein-protein interactions on a large scale. CLMS using dimethyl adipimidate can capture both stable and transient interactions within the cellular environment. This provides a "snapshot" of the protein interaction network. The workflow involves cross-linking proteins in vitro or even in situ, followed by digestion, enrichment of cross-linked species, and LC-MS/MS analysis to identify the interacting partners and the specific sites of interaction.
Table 2: Applications of Dimethyl Adipimidate in Proteomics and Interactomics
| Application Area | Workflow | Key Insights Gained |
|---|---|---|
| Structural Proteomics | Cross-linking of purified protein complexes, proteolytic digestion, LC-MS/MS analysis, and computational modeling. nih.gov | Subunit arrangement and topology of protein complexes; validation of computationally derived protein models; mapping of domain interfaces. ed.ac.uknih.gov |
| Protein-Protein Interactomics | In-situ or in-vitro cross-linking of complex protein mixtures, enrichment of cross-linked complexes, LC-MS/MS identification of cross-linked peptides. | Identification of direct protein interaction partners; mapping of interaction interfaces; characterization of transient or weak interactions. |
| Conformational Analysis | Differential cross-linking of a protein in different functional states (e.g., active vs. inactive). | Detection of conformational changes; understanding of protein dynamics and allosteric regulation. |
The increased charge state of peptides modified by imidate cross-linkers like dimethyl suberimidate (a related compound) can be an added benefit in mass spectrometry, as it can lead to more efficient fragmentation and thus more confident peptide identification. nih.gov The data generated from these experiments serve as crucial constraints for integrative structural biology, where information from multiple experimental techniques is combined to generate comprehensive models of macromolecular assemblies. ed.ac.uk
Emerging Research Directions and Innovative Applications
Rational Design of Novel Bioconjugates for Research Probes
The rational design of bioconjugates involves the strategic linking of different molecular components to create a final product with a desired function. DMA serves as a valuable conjugation reagent in this process due to its specific reactivity and defined spacer arm length. A key application is in the development of probes for sensitive immunoassays.
Research has demonstrated the use of dimethyl adipimidate to synthesize chemiluminogenic protein conjugates. nih.gov In this process, a protein (such as an antibody or antigen) is covalently linked to a chemiluminescent molecule. The resulting bioconjugate can be used in immunoassays where the amount of light produced is directly proportional to the amount of target substance in a sample. The design is rational because DMA is chosen specifically to link the amine groups on the protein to the reporter molecule without significantly disrupting the protein's biological activity, such as its ability to bind its target. This creates a highly sensitive and specific detection tool. nih.gov
Table 1: Example of DMA in Rationally Designed Bioconjugates
| Bioconjugate Component | Role | Linkage Chemistry | Application |
|---|---|---|---|
| Protein (e.g., Transferrin) | Targeting or Binding Moiety | Amidine bond formation via Dimethyl Adipimidate Dihydrochloride (B599025) | Sensitive Immunoassays nih.gov |
| Chemiluminogenic Molecule | Signal Reporter |
Contributions to the Development of Advanced Biomaterials
The development of advanced biomaterials, such as hydrogels and scaffolds for tissue engineering, often requires the use of cross-linking agents to enhance their mechanical properties and stability. researchgate.netbrieflands.com Crosslinkers create a robust three-dimensional network, turning soluble biopolymers like collagen into insoluble, stable structures suitable for medical applications. brieflands.commdpi.com
Dimethyl adipimidate dihydrochloride contributes to this field by forming stable, covalent amidine bonds between the primary amine groups (e.g., lysine (B10760008) residues) found in protein-based biomaterials like collagen and gelatin. The use of a crosslinker like DMA can significantly improve the material's resistance to enzymatic degradation and modulate its mechanical properties, such as compressive strength and swelling ratio. nih.govnih.govresearchgate.net
Table 2: Effect of Cross-linking on General Properties of Collagen Scaffolds
| Property | Uncross-linked Scaffold | Cross-linked Scaffold | Rationale for Change |
|---|---|---|---|
| Mechanical Strength | Low | Increased mdpi.com | Covalent bonds create a more robust 3D network. |
| Enzymatic Degradation | Rapid | Decreased nih.gov | Cross-links protect polymer chains from enzymatic cleavage. |
| Swelling Ratio | High | Decreased researchgate.net | The polymer network is more constrained and can absorb less water. |
| Thermal Stability | Low | Increased researchgate.net | Higher energy is required to denature the stabilized structure. |
Expanding the Repertoire of Chemical Biology Tools
Chemical biology relies on a diverse set of molecular tools to probe and manipulate biological systems. This compound has expanded this repertoire in two significant ways: through its use in studying protein complexes and in the development of quantitative proteomics techniques.
Firstly, DMA is used as a structural probe to "freeze" protein-protein interactions in place. By treating cells or isolated protein complexes with DMA, researchers can create covalent cross-links between nearby proteins. researchgate.net This allows for the identification of interaction partners that might otherwise be transient or difficult to isolate. For instance, DMA has been used to study the proximity relationships between proteins in the Escherichia coli 50S ribosomal subunit, helping to map the architecture of this complex molecular machine. researchgate.net
Secondly, a major advancement in proteomics has been the development of stable isotope dimethyl labeling. ukisotope.com This technique allows for the accurate quantification of proteins between different samples. nih.gov In this method, peptides from one sample are labeled with a "light" isotopic version of formaldehyde, while peptides from a second sample are labeled with a "heavy" isotopic version, with both reactions proceeding via reductive amination. researchgate.net When the samples are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy labeled peptides allows for the precise calculation of their relative abundance. This method is considered cost-effective, robust, and applicable to nearly any type of sample, including tissues and body fluids. ukisotope.comnih.gov
Table 3: Applications of Dimethyl Adipimidate as a Chemical Biology Tool
| Application Area | Technique | Function of DMA/Related Chemistry | Research Outcome |
|---|---|---|---|
| Structural Biology | Protein-Protein Cross-linking | Covalently links primary amines of nearby proteins. researchgate.net | Identification of interacting proteins and mapping of complex structures (e.g., ribosome). researchgate.net |
| Quantitative Proteomics | Stable Isotope Dimethyl Labeling | Labels N-termini and lysine residues of peptides with light or heavy isotopes for mass differentiation. ukisotope.comresearchgate.net | Accurate relative quantification of protein expression levels between different biological samples. nih.gov |
常见问题
Q. What are the primary applications of DMA in protein cross-linking, and how does its mechanism differ from other bifunctional reagents?
DMA is a homobifunctional imidoester cross-linker that reacts with primary amines (e.g., lysine residues) to form amidine bonds, stabilizing protein-protein or protein-nucleic acid interactions . Unlike formaldehyde, which primarily targets lysine and arginine, DMA’s specificity for lysine minimizes interference with enzymatic active sites, making it suitable for structural studies requiring partial flexibility retention . For example, in chromatin studies, DMA (10 mM in PBS with 0.25% DMSO) is used alongside formaldehyde to cross-link non-DNA-binding factors while preserving epitopes for downstream immunoprecipitation .
Q. What experimental parameters (e.g., concentration, pH, incubation time) are critical for optimizing DMA-mediated cross-linking?
- Concentration : 10 mM DMA in PBS is standard for cellular cross-linking, balancing efficiency and minimal aggregation .
- pH : DMA reacts optimally at pH 8–9, but PBS (pH 7.4) is commonly used to maintain physiological relevance .
- Incubation : 45 minutes at room temperature with constant mixing ensures uniform permeabilization (via DMSO) and cross-linking .
- Quenching : Excess reagent is neutralized with 100 mM Tris-HCl (pH 7.5) for 15 minutes .
Q. How should researchers mitigate DMA’s health hazards (e.g., skin/eye irritation) during handling?
DMA is classified under GHS Category 2 for skin/eye irritation . Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Storage in airtight containers at 4°C to prevent hygroscopic degradation .
- Immediate decontamination of spills with 10% acetic acid to neutralize residual imidoesters .
Advanced Research Questions
Q. How can DMA cross-linking efficiency be validated in complex biological systems (e.g., membrane proteins)?
- Validation via SDS-PAGE : Post-cross-linking, analyze protein mobility shifts under non-reducing conditions. DMA-induced cross-links resist β-mercaptoethanol reduction, unlike disulfide bonds .
- Mass Spectrometry : Identify lysine-lysine cross-links using tryptic digests and database searches (e.g., XlinkX or pLink2) .
- Negative Controls : Omit DMA or use lysine-blocking agents (e.g., acetylated lysine analogs) to confirm specificity .
Q. What strategies address contradictions between cross-linking efficiency and functional perturbation in live-cell studies?
- Titration Experiments : Gradually increase DMA concentration (1–20 mM) while monitoring activity via functional assays (e.g., enzyme kinetics or cellular viability) .
- Time-Resolved Cross-Linking : Shorten incubation times (5–30 minutes) to capture transient interactions before structural disruption occurs .
- Comparative Analysis : Use alternative cross-linkers (e.g., DSG or EGS) to distinguish DMA-specific artifacts .
Q. How does DMA’s hydrophobicity (LogP = 0.8) impact its utility in aqueous vs. lipid-rich environments?
DMA’s moderate hydrophobicity allows limited membrane penetration, making it ideal for extracellular or peripheral membrane protein cross-linking (e.g., rhodopsin in photoreceptor membranes) . For intracellular targets, combine with DMSO (0.25%) to enhance cellular uptake without lysosomal trapping .
Q. What are the implications of DMA’s hydrolytic instability (t₁/₂ ~2 hours in aqueous buffer) for experimental reproducibility?
- Fresh Preparation : Prepare cross-linking solutions immediately before use.
- pH Monitoring : Adjust reaction buffers to pH 7.4–8.0 to slow hydrolysis .
- Quantitative LC-MS : Measure unreacted DMA post-incubation to calculate actual cross-linking efficiency .
Methodological Troubleshooting
Q. How to resolve inconsistencies in cross-linking data across replicate experiments?
- Standardize Cell Density : Use 40 × 10⁷ cells per 15 ml DMA solution to ensure consistent reagent-to-protein ratios .
- Control Batch Variability : Source DMA from suppliers with validated purity certificates (e.g., Sigma-Aldrich, #285625) .
- Document Storage Conditions : Record DMA’s storage duration and temperature, as prolonged exposure to humidity reduces activity .
Q. What analytical techniques are recommended for studying DMA’s impact on protein conformational dynamics?
- Circular Dichroism (CD) : Compare secondary structure profiles of cross-linked vs. native proteins.
- Hydrogen-Deuterium Exchange MS (HDX-MS) : Map regions with reduced solvent accessibility post-cross-linking .
- Single-Molecule FRET : Monitor real-time conformational changes in DMA-treated proteins .
Ethical and Environmental Considerations
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